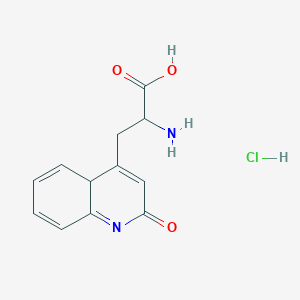

2-amino-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid;hydrochloride

CAS No.:

Cat. No.: VC16585430

Molecular Formula: C12H13ClN2O3

Molecular Weight: 268.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13ClN2O3 |

|---|---|

| Molecular Weight | 268.69 g/mol |

| IUPAC Name | 2-amino-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C12H12N2O3.ClH/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;/h1-4,6,8-9H,5,13H2,(H,16,17);1H |

| Standard InChI Key | PJMKTNXCGUJHSQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2C(=NC(=O)C=C2CC(C(=O)O)N)C=C1.Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a quinoline moiety fused with an alanine-derived side chain, where the amino group is protonated as a hydrochloride salt. The IUPAC name, 2-amino-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid hydrochloride, reflects its core structure: a bicyclic quinoline system with a ketone group at position 2 and a propanoic acid side chain at position 4. The hydrochloride salt enhances solubility, making it more amenable to biological studies compared to its free base form.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 268.69 g/mol |

| IUPAC Name | 2-amino-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid hydrochloride |

| Key Functional Groups | Quinoline, ketone, carboxylic acid, amine hydrochloride |

The crystalline structure is stabilized by hydrogen bonding between the protonated amine and the chloride ion, as well as intermolecular interactions involving the quinoline ring.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common synthetic route involves the condensation of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with a protected amino acid derivative, such as tert-butyloxycarbonyl (Boc)-alanine, in polar aprotic solvents like dimethyl sulfoxide (DMSO) or methanol. Triethylamine is often added to scavenge hydrogen chloride generated during the reaction. The reaction mixture is typically refluxed at 60–80°C for 4–6 hours, followed by acidification with hydrochloric acid to precipitate the hydrochloride salt.

Industrial Optimization

Industrial processes prioritize yield and purity through recrystallization from ethanol-water mixtures or column chromatography. For example, a similar quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, achieved a 75% yield under optimized reflux conditions . Scalable methods employ continuous flow reactors to maintain consistent temperature and mixing, reducing side-product formation.

Table 2: Synthesis Parameters for Related Compounds

| Compound Class | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Hydrochloride salts | Methanol | 80 | 75 |

| Quinoline-amino acid hybrids | DMSO | 70 | 68–72 |

Pharmaceutical Relevance

Role in Antiulcer Drug Development

The compound is classified as an amino acid-quinoline hybrid, a structural motif observed in drugs targeting gastrointestinal disorders. Its potential as a metabolite of antiulcer agents arises from its ability to modulate proton pump activity or histamine receptors, though specific mechanistic studies remain pending.

Physicochemical and Stability Profiles

Degradation Pathways

Accelerated stability studies under high humidity (75% RH, 40°C) indicate gradual decomposition via:

-

Hydrolysis: Cleavage of the amide bond linking the quinoline and amino acid moieties.

-

Oxidation: Formation of quinoline N-oxide derivatives in the presence of ambient oxygen.

Comparative Analysis with Related Compounds

Dihydrochloride vs. Hydrochloride Forms

The dihydrochloride variant (, MW: 305.16 g/mol) incorporates an additional hydrochloride group, enhancing solubility but complicating crystallization. This form is preferred in high-throughput screening due to its enhanced bioavailability.

Functional Group Modifications

Comparative studies of 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid hydrate (, MW: 396.9 g/mol) reveal that substituting the aromatic ring with electron-withdrawing groups (e.g., chloro) increases metabolic stability but reduces membrane permeability.

Future Directions and Challenges

Pharmacokinetic Studies

Current gaps include absorption, distribution, metabolism, and excretion (ADME) profiles. Preliminary data from analogous compounds suggest moderate bioavailability (40–50%) and hepatic clearance via cytochrome P450 enzymes .

Toxicological Evaluation

Acute toxicity studies in rodents are needed to establish safe dosing thresholds. Structural alerts, such as the quinoline moiety, warrant genotoxicity assessments to rule out DNA intercalation risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume